CID 16017
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Overview
Description
CID 16017 is a compound with the molecular formula CH7ClN4. Its IUPAC name is (diaminomethylideneamino)azanium;chloride . It has a molecular weight of 110.55 g/mol . It is also known as aminoguanidine hydrochloride and is an irreversible inhibitor of iNOS .
Molecular Structure Analysis
The molecular structure of this compound includes a central carbon atom double-bonded to a nitrogen atom, which is bonded to three hydrogen atoms, forming an ammonium group . The molecule also includes two additional nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources, the compound’s structure suggests it could participate in various chemical reactions. For instance, the presence of the ammonium group might allow it to act as a base, accepting a proton .Physical and Chemical Properties Analysis
This compound has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 0. Its exact mass and mono isotopic mass are both 110.0359239 g/mol. It has a topological polar surface area of 92 A^2 and a heavy atom count of 6 .Properties
IUPAC Name |
(diaminomethylideneamino)azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.ClH/c2-1(3)5-4;/h4H2,(H4,2,3,5);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDZFAGVPPMTIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N[NH3+])(N)N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N[NH3+])(N)N.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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